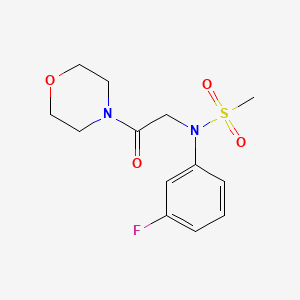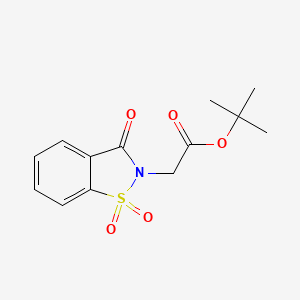
N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-2-naphthylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-2-naphthylglycinamide, commonly known as MNSNG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNSNG is a white crystalline solid that has a molecular formula of C~26~H~20~N~2~O~3~S and a molecular weight of 452.5 g/mol.
作用機序
The mechanism of action of MNSNG is not fully understood, but it has been suggested that it acts by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
MNSNG has been found to exhibit various biochemical and physiological effects. Studies have shown that MNSNG can induce apoptosis, inhibit cell proliferation, and suppress tumor growth. MNSNG has also been found to inhibit the migration and invasion of cancer cells. In addition, MNSNG has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
実験室実験の利点と制限
One of the advantages of using MNSNG in lab experiments is its relatively simple synthesis method. MNSNG is also a stable compound that can be easily stored and transported. However, one of the limitations of using MNSNG is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of MNSNG and its potential side effects.
将来の方向性
There are several future directions for the research on MNSNG. One of the areas of research is the development of more efficient synthesis methods that can increase the yield of MNSNG. Another area of research is the investigation of the potential side effects of MNSNG and its safety profile. In addition, further studies are needed to fully understand the mechanism of action of MNSNG and its potential applications in various fields, including cancer research and drug development.
Conclusion
In conclusion, MNSNG is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of MNSNG is relatively simple and efficient, and it has been investigated for its potential applications in cancer research. MNSNG exhibits various biochemical and physiological effects, and further studies are needed to fully understand its mechanism of action and potential side effects. The future directions for the research on MNSNG include the development of more efficient synthesis methods, investigation of its safety profile, and exploration of its potential applications in various fields.
合成法
The synthesis of MNSNG involves a reaction between 1-naphthylamine and 2-naphthylglycine methyl ester, followed by a reaction with methanesulfonyl chloride. The final product is obtained through recrystallization from a suitable solvent. The synthesis method of MNSNG has been reported in various scientific journals, and it has been found to be a relatively simple and efficient process.
科学的研究の応用
MNSNG has been investigated for its potential applications in various fields of scientific research. One of the most promising applications of MNSNG is in the field of cancer research. Studies have shown that MNSNG exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNSNG has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
特性
IUPAC Name |
2-[methylsulfonyl(naphthalen-1-yl)amino]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-29(27,28)25(22-12-6-10-18-8-4-5-11-21(18)22)16-23(26)24-20-14-13-17-7-2-3-9-19(17)15-20/h2-15H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRLJHGFXPEFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-naphthalen-1-yl-N-naphthalen-2-ylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)


![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)




![2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B5801415.png)